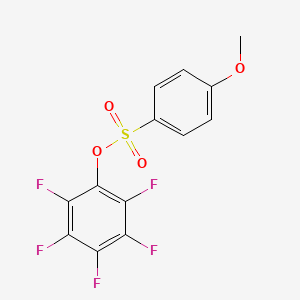

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C13H7F5O4S and a molecular weight of 354.25 g/mol . It is a crystalline solid that is soluble in various organic solvents such as ethanol, dimethyl ether, and dichloromethane . This compound is often used in organic synthesis and chemical research due to its unique structure and reactivity.

Métodos De Preparación

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate typically involves the reaction of pentafluorophenol with 4-methoxybenzenesulfonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for various applications.

Análisis De Reacciones Químicas

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group acts as a leaving group.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in various organic synthesis reactions to modify molecular structures or catalyze specific reactions.

Chemical Research: Due to its unique structure, it is employed as an intermediate in the synthesis of complex organic molecules.

Proteomics: The compound is used in proteomics research for the modification and analysis of proteins.

Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it a valuable reagent in various chemical transformations.

Comparación Con Compuestos Similares

Similar compounds to 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate include:

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate: This compound has a similar structure but with a methyl group instead of a methoxy group.

2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound features a methanesulfonate group instead of a benzenesulfonate group.

The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and solubility properties compared to its analogs.

Actividad Biológica

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate (CAS No. 663175-94-8) is a synthetic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C13H7F5O4S

- Molecular Weight : 354.25 g/mol

- Structure : The compound features a pentafluorophenyl group and a methoxybenzenesulfonate moiety, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities. Its applications range from serving as a reagent in organic synthesis to potential roles in medicinal chemistry.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study investigating various sulfonate derivatives highlighted the antibacterial properties of compounds similar to this compound against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 - 64 |

| Escherichia coli | 64 - 128 |

| Pseudomonas aeruginosa | 128 - 256 |

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The IC50 values indicate that the compound possesses significant antiproliferative activity, making it a candidate for further investigation in cancer therapeutics.

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in proliferation and apoptosis.

Case Studies

- Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfonate derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human carcinoma cell lines. The study demonstrated that treatment with varying concentrations led to reduced cell viability and induced apoptosis in both HeLa and A549 cells .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCYIYILYPZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382440 |

Source

|

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663175-94-8 |

Source

|

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.